molecular formula C23H22F3N3O3 B2935567 3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-47-2

3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2935567
CAS No.: 1021032-47-2
M. Wt: 445.442
InChI Key: GQLINLGLHJXSAW-UHFFFAOYSA-N
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Description

3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group

Mechanism of Action

Target of Action

The primary targets of 3-Phenethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4Similar compounds have been studied for their anticonvulsant activity . Therefore, it’s possible that this compound may also target neuronal ion channels or receptors involved in seizure activity.

Mode of Action

Compounds with similar structures have shown protective effects on seizures in maximal electroshock seizure (mes) tests . This suggests that the compound may interact with its targets to modulate neuronal activity and prevent excessive neuronal discharge, a characteristic feature of seizures.

Result of Action

Based on the potential anticonvulsant activity of similar compounds , it can be inferred that this compound may help in reducing the frequency and severity of seizures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-phenylethyl)-8-[4-(fluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 3-(2-phenylethyl)-8-[4-(chloromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 3-(2-phenylethyl)-8-[4-(bromomethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Uniqueness

The presence of the trifluoromethyl group in 3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione distinguishes it from similar compounds. This group enhances the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it a valuable tool in various scientific applications .

Properties

IUPAC Name

3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O3/c24-23(25,26)18-8-6-17(7-9-18)19(30)28-14-11-22(12-15-28)20(31)29(21(32)27-22)13-10-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLINLGLHJXSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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